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carboxylate
CAS No.: 1083256-05-6
Cat. No.: B3211124

Get Quote

Executive Summary

2,6-Dimethylpiperazine (2,6-DMP) is a privileged scaffold in medicinal chemistry, widely utilized
to modulate physicochemical properties such as lipophilicity (LogD) and metabolic stability. Its
mono-protected derivatives—specifically 1-Boc-2,6-dimethylpiperazine—are critical
intermediates for introducing the diamine motif as a linker or pharmacophore.

This guide addresses the availability bottleneck facing drug development teams: while the
parent diamine is a commodity chemical, the mono-protected derivatives often suffer from
stereochemical ambiguity and high commercial markups. We provide a definitive analysis of
the commercial landscape, stereochemical nuances, and a validated "make-vs-buy" decision
framework.

Chemical Identity & Stereochemical Integrity

The "availability”" of 2,6-DMP derivatives is inextricably linked to stereochemistry. Unlike
unsubstituted piperazine, 2,6-DMP exists as two distinct diastereomers. Misunderstanding
these forms leads to erroneous sourcing and invalid SAR (Structure-Activity Relationship) data.
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The Stereoisomers[1][2][3][4]

e cCis-2,6-Dimethylpiperazine (Meso): The methyl groups are syn (typically diequatorial in the
chair conformation). This isomer possesses a plane of symmetry passing through the
nitrogen atoms, rendering it achiral (meso). It is the thermodynamic product of 2,6-lutidine
hydrogenation and is the most commercially abundant form.

e trans-2,6-Dimethylpiperazine (Racemic): The methyl groups are anti (one axial, one
equatorial). This isomer lacks a plane of symmetry and exists as a pair of enantiomers:

and

Chirality of Mono-Protected Derivatives

A common misconception is that mono-protection of the cis isomer generates a chiral center.

e 1-Boc-cis-2,6-dimethylpiperazine: Retains the plane of symmetry bisecting the N1-N4 axis.
Consequently, it remains achiral (meso).

» 1-Boc-trans-2,6-dimethylpiperazine: Remains chiral and exists as a racemic mixture unless
resolved or synthesized from enantiopure amino acid precursors (e.g., D-alanine).
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Figure 1: Stereochemical consequences of mono-protection. Note that the cis-derivative
remains achiral, simplifying analytical development.

Commercial Availability Landscape
Supply Chain Dynamics

 cis-Isomer (High Availability): The cis-1-Boc-2,6-dimethylpiperazine (CAS: 180975-66-0) is
widely available from catalog suppliers (e.g., Enamine, WuXi, Combi-Blocks). It is typically
priced as a building block (

150/5g).

e trans-lsomer (Low Availability): The trans-1-Boc derivative is often "make-on-demand” or
sold at a significant premium ($300+/1g). It is frequently supplied as a racemate.
Enantiopure versions (e.g., (2R,6R)-1-Boc-2,6-DMP) are specialty items requiring custom
synthesis.

Purity Pitfalls

Commercial batches of "2,6-dimethylpiperazine” are often mixtures of cis and trans isomers
(typically 90:10 or 80:20 favoring cis). When ordering mono-protected derivatives, always
request chiral HPLC or NMR data to verify diastereomeric purity (

). A
< 95:5 can complicate downstream crystallizations.

Synthetic Accessibility: The "Make" Protocol

For projects requiring >10g of material or high-purity trans isomers, in-house synthesis is often
more efficient than commercial sourcing.

Protocol A: Selective Mono-Boc Protection of cis-2,6-
DMP

This protocol utilizes solubility differences to separate the mono-protected product from the bis-
protected byproduct and unreacted starting material, avoiding column chromatography.
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Mechanism: Statistical protection favored by excess diamine. Yield: 60-70% (isolated).

Step-by-Step Methodology:

Stoichiometry: Dissolve cis-2,6-dimethylpiperazine (3.0 equiv) in Dichloromethane (DCM)
[0.2 M].

Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Bocz20) (1.0 equiv) dissolved in minimal
DCM dropwise over 1 hour.

o Expert Note: Slow addition is crucial to minimize local high concentrations of Bocz0 that
favor bis-protection.

Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
Workup (The "Self-Validating" Step):
o Add water to the reaction mixture.

o Phase 1 (Removal of excess amine): The unreacted 2,6-DMP (highly polar) partitions into
the aqueous layer.

o Phase 2 (Removal of Bis-Boc): Extract the organic layer with 0.5 M Citric Acid or 1M
NaH2POa4. The mono-Boc amine (basic) moves to the aqueous acidic layer; the neutral
bis-Boc remains in the DCM.

Recovery: Basify the acidic aqueous extract (pH > 12) with NaOH and extract with DCM. Dry
(Na2S0a4) and concentrate.[1]

o Result: High purity mono-Boc amine as a colorless oil/solid.

Protocol B: De Novo Synthesis of Enantiopure trans-
Isomers

For (2R,6R) or (2S,6S) isomers, direct protection of racemic trans-DMP is inefficient. Use the

cyclization of alanine derivatives:

o Start with D-Alanine methyl ester (for 2R,6R).
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o Dimerize/Cyclize to the diketopiperazine.
» Reduce with LiAlHa4 to the piperazine.

« Mono-protect as above.

Decision Matrix: Buy vs. Make

Use this logic flow to optimize resource allocation in drug discovery campaigns.
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Figure 2: Strategic sourcing decision tree based on stereochemistry and scale.

Applications & Data Summary
Physicochemical Impact
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Incorporating 2,6-DMP into a drug scaffold typically effects:
e Solubility: The secondary amine (pKa ~9.4) provides a solubilizing handle.[2]

o Conformational Restriction: The methyl groups restrict the rotation of N-substituents,
potentially locking the molecule in a bioactive conformation (e.g., chair).

Comparative Data Table

o Stereochemist o Key
Derivative CAS Number Chirality L.
ry Application
] ] General linker,
cis-2,6-DMP 108-49-6 (2R, 6S) Achiral (Meso) ]
cheapest option.
(2R,6R) + ) ) Exploring 3D
trans-2,6-DMP 2815-34-1 Chiral (Racemic)
(2S,6S) vector space.
cis-1-Boc-2,6- ] Selective N4-
180975-66-0 (2R, 6S) Achiral (Meso) ) o
DMP functionalization.
(2R,6R)-1-Boc- ] Enantioselective
1033717-66-0 (2R, 6R) Chiral (Pure) o
2,6-DMP target binding.

Case Study: CPS1 Inhibitors

Research by H3 Biomedicine identified 2,6-dimethylpiperazine derivatives as allosteric
inhibitors of CPS1 (Carbamoyl Phosphate Synthetase 1). The study highlighted that while the
cis isomer provided baseline activity, specific enantiomers of the trans series (synthesized via
the alanine route) offered superior potency and selectivity, validating the need for precise
stereochemical control [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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